

Solubility and Stability of 5-Chloro-7-azaindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-7-azaindole

Cat. No.: B1358554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **5-Chloro-7-azaindole** (also known as 5-chloro-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic intermediate in pharmaceutical development. Understanding these fundamental properties is critical for its effective use in drug discovery, formulation, and manufacturing. This document compiles available data and outlines detailed experimental protocols for its characterization.

Core Properties of 5-Chloro-7-azaindole

Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClN ₂	[1][2]
Molecular Weight	152.58 g/mol	[1][2]
Appearance	Off-white to light yellow solid	[1]
Purity	Typically ≥97%	[2]

Solubility Profile

5-Chloro-7-azaindole is characterized as being sparingly soluble in water.[3] Its solubility is significantly higher in certain organic solvents, a critical consideration for reaction chemistry, purification, and formulation.

Quantitative Solubility Data

Detailed quantitative solubility data for **5-Chloro-7-azaindole** across a wide range of solvents is not extensively published. However, data from suppliers and studies on the parent compound, 7-azaindole, provide valuable insights.

Solvent	Measured Solubility of 5-Chloro-7-azaindole	Predicted Solubility Behavior (based on 7-azaindole)[4]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	High
Water	Sparingly soluble	Low
Tetrahydrofuran (THF)	Data not available	Very High
Acetone	Data not available	High
Methanol	Data not available	Medium-High
Ethanol	Data not available	Medium
Isopropanol	Data not available	Medium
Ethyl Acetate	Data not available	Medium
Acetonitrile	Data not available	Low-Medium
n-Hexane	Data not available	Very Low

Note: The predicted solubility behavior is inferred from a detailed study on 7-azaindole and should be experimentally verified for **5-Chloro-7-azaindole**.^[4] It is also noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.^[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of **5-Chloro-7-azaindole** in various solvents.

Objective: To determine the saturation concentration of **5-Chloro-7-azaindole** in a given solvent at a controlled temperature.

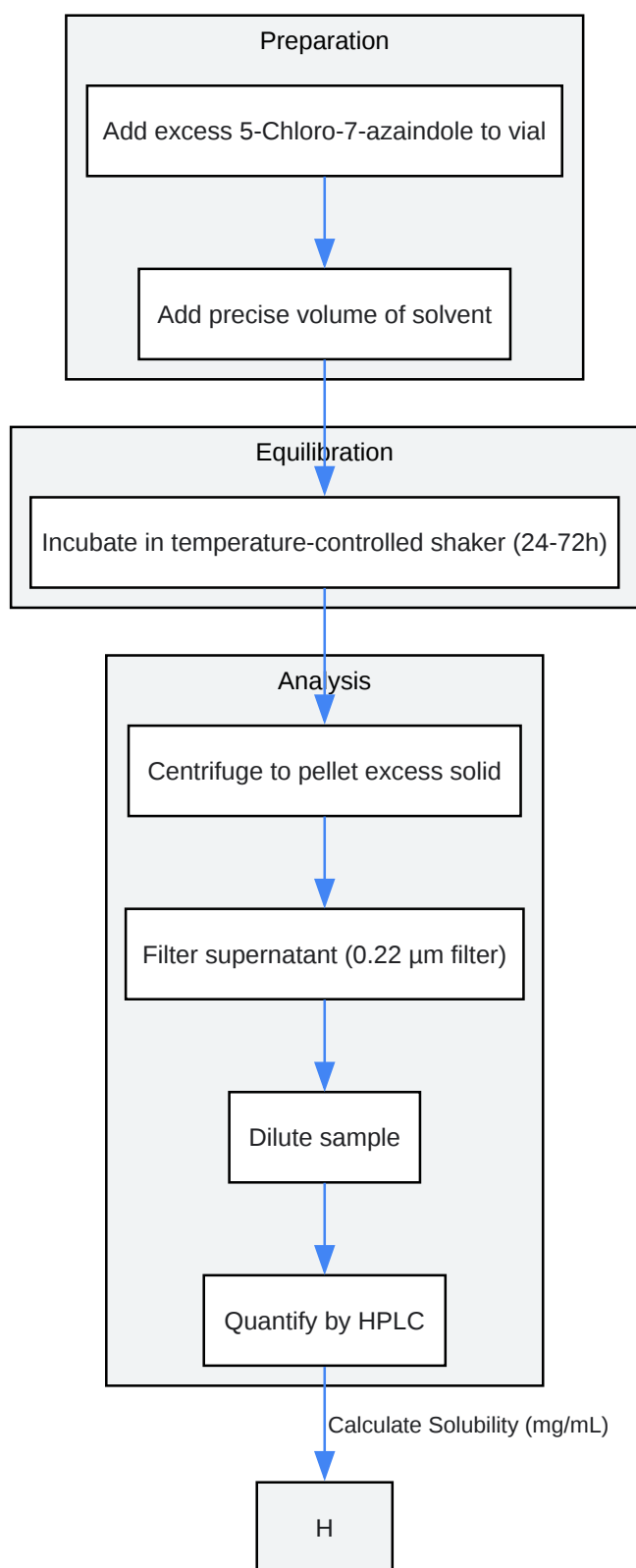
Materials:

- **5-Chloro-7-azaindole** (solid)
- Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)

Procedure:

- Preparation: Add an excess amount of solid **5-Chloro-7-azaindole** to a series of vials, ensuring a surplus of undissolved solid will remain at equilibrium.
- Solvent Addition: Add a precise volume of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach saturation.
- Sample Collection: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

- Separation: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and then filter it through a syringe filter.
- Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of **5-Chloro-7-azaindole** in the diluted sample using a validated HPLC method.
- Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.



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Fig. 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of **5-Chloro-7-azaindole** is a critical parameter for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations.

Solid-State and Solution Stability

Based on supplier data, **5-Chloro-7-azaindole** exhibits good stability under recommended storage conditions.

State	Storage Temperature	Stability Duration
Powder	-20°C	3 years[1]
Powder	4°C	2 years[1]
In Solvent	-80°C	2 years[1]
In Solvent	-20°C	1 year[1]

Note: For solutions, it is recommended to aliquot and store to prevent inactivation from repeated freeze-thaw cycles.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific data for **5-Chloro-7-azaindole** is not publicly available, this section provides a typical experimental protocol and illustrative data based on common practices for similar heterocyclic compounds.

Objective: To investigate the degradation of **5-Chloro-7-azaindole** under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to develop a stability-indicating analytical method.

Illustrative Forced Degradation Data:

Stress Condition	Reagent/Condition	Time	Temperature	% Degradation (Illustrative)
Acid Hydrolysis	0.1 M HCl	24 hours	60°C	~15%
Base Hydrolysis	0.1 M NaOH	4 hours	60°C	~25%
Oxidation	3% H ₂ O ₂	24 hours	Room Temp	~40%
Thermal	Solid State	48 hours	80°C	~5%
Photolytic	Solid State	7 days	ICH Option 2 (UV/Vis)	~10%

Note: This data is illustrative and intended to demonstrate a typical degradation profile. Actual results must be determined experimentally.

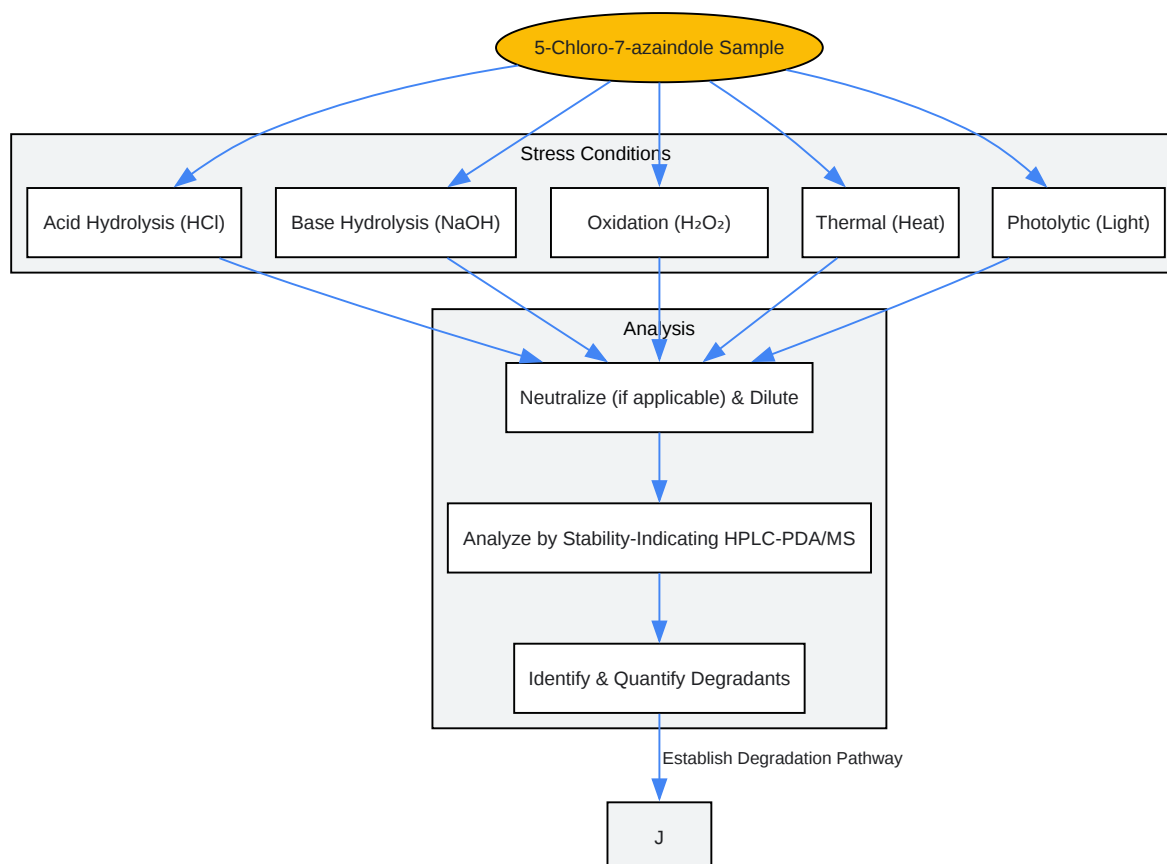
Experimental Protocol: Forced Degradation Study

Materials:

- **5-Chloro-7-azaindole**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol or Acetonitrile (as co-solvent if needed)
- HPLC system with PDA or MS detector
- pH meter
- Thermostatic oven
- Photostability chamber

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **5-Chloro-7-azaindole** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.
- **Base Hydrolysis:** Mix the stock solution with 0.1 M NaOH. Maintain at a specific temperature (e.g., 60°C). Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
- **Oxidative Degradation:** Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at intervals and dilute for HPLC analysis.
- **Thermal Degradation:** Expose the solid powder of **5-Chloro-7-azaindole** to dry heat in an oven (e.g., 80°C). At set times, dissolve a weighed amount of the stressed solid and analyze by HPLC.
- **Photostability:** Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. At the end of the exposure, dissolve a weighed amount and analyze by HPLC. A dark control should be run in parallel.
- **HPLC Analysis:** Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact **5-Chloro-7-azaindole** from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.



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Fig. 2: General Workflow for a Forced Degradation Study.

Conclusion

This technical guide summarizes the known solubility and stability properties of **5-Chloro-7-azaindole** and provides standardized, detailed protocols for their experimental determination. While the compound shows good stability under recommended storage conditions, it is susceptible to degradation under hydrolytic and oxidative stress. A thorough understanding and experimental verification of these characteristics are paramount for the successful application

of **5-Chloro-7-azaindole** in research and drug development, ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient.

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